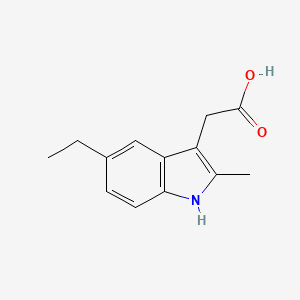

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an indole core substituted with ethyl and methyl groups, as well as an acetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base, while methylation can be done using methyl iodide.

Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, where the indole derivative is treated with carbon dioxide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo electrophilic substitution reactions, where the indole ring is substituted with various functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated indoles, nitroindoles

Wissenschaftliche Forschungsanwendungen

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.

5-Methylindole-3-acetic acid: A synthetic derivative with similar structural features but different biological activities.

2-Ethylindole-3-acetic acid: Another synthetic derivative with unique properties and applications.

Uniqueness

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by its unique indole structure, which is known for conferring various biological activities. Its molecular formula is C12H15NO2, with a molecular weight of approximately 205.25 g/mol. The specific substitution pattern on the indole ring enhances its chemical reactivity and biological efficacy.

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H15NO2 | Indole structure with ethyl and methyl substitutions |

| Indole-3-acetic acid | C10H9NO2 | Naturally occurring plant hormone |

| 5-Methylindole-3-acetic acid | C11H11NO2 | Synthetic derivative with similar activity |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against hepatocellular carcinoma cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Hepatocellular Carcinoma

A study investigated the effects of this compound on Bel-7402 cells, a human hepatocellular carcinoma line. The results revealed:

- Inhibition of cell viability : The compound significantly reduced cell viability in a dose-dependent manner.

- Mechanism of action : It was found to activate reactive oxygen species (ROS) pathways, leading to increased apoptosis rates.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects . Preliminary research suggests that it may possess activity against certain bacterial strains, potentially offering a new avenue for antibiotic development.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including:

- Enzymes : It may act as an inhibitor or activator of specific enzymes involved in cancer proliferation.

- Receptors : Potential interactions with receptors related to cellular signaling pathways have been proposed.

Summary of Key Studies

-

Cytotoxicity Assessment : A series of experiments were conducted using the MTT assay to evaluate the cytotoxic effects on different cancer cell lines. The results indicated significant cytotoxicity at concentrations as low as 10 µM.

Cell Line IC50 (µM) Bel-7402 15 HeLa 20 MCF7 25 - Mechanistic Insights : Studies revealed that the compound increases ROS levels and activates apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for (5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid, and what are their respective yields?

Synthesis typically involves acylation of 5-ethyl-2-methylindole derivatives using acetic acid derivatives under catalytic conditions. For instance, ethyl ester formation via refluxing with ethanol and sulfuric acid (yield ~70-85%) followed by hydrolysis to the carboxylic acid . Multi-step approaches may include hydrazide intermediates for functionalization, as seen in analogous indole syntheses .

Q. How is the structural integrity of this compound confirmed experimentally?

Comprehensive spectroscopic characterization is employed:

- 1H NMR (400 MHz, DMSO-d6): Peaks at δ 10.9 (indole NH), δ 2.3-2.5 (ethyl and methyl groups), and δ 3.6 (acetic acid CH2) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 217.26 (M+H)+ confirms the molecular weight .

- IR spectroscopy : Stretching vibrations at 1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (NH) .

| Property | Value (Inferred from Analogues) | Reference |

|---|---|---|

| Molecular formula | C₁₃H₁₅NO₂ | |

| Molecular weight | 217.26 g/mol | |

| Key spectroscopic peaks | δ 10.9 (1H NMR), m/z 217.26 |

Q. What safety protocols are critical when handling this compound in research laboratories?

Key precautions include:

- Respiratory protection : Use NIOSH-approved masks due to potential dust inhalation .

- Gloves and goggles : Nitrile gloves and sealed eyewear to prevent skin/eye contact .

- Emergency measures : Access to eyewash stations and immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can discrepancies in NMR data during characterization be systematically addressed?

Discrepancies may arise from impurities or tautomeric forms. Strategies include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the pure compound .

- Variable temperature NMR : To identify dynamic processes affecting peak splitting .

- Comparative analysis : Align spectral data with computational predictions (e.g., DFT calculations) .

Q. What reaction parameters significantly influence the yield of this compound in Friedel-Crafts acylations?

Critical factors are:

- Catalyst selection : Lewis acids like AlCl₃ vs. FeCl₃ (AlCl₃ provides higher yields but requires strict anhydrous conditions) .

- Temperature control : Optimal reflux at 80-90°C prevents side reactions (e.g., over-acylation) .

- Solvent polarity : Dichloromethane enhances electrophilic acylation compared to less polar solvents .

Q. What mechanistic insights explain the bioactivity of this compound compared to unsubstituted indole-3-acetic acid?

The ethyl and methyl groups enhance lipophilicity, improving membrane permeability. Structural studies (e.g., X-ray crystallography) reveal that substituents at C2 and C5 positions modulate binding to enzymatic targets like cyclooxygenases . Activity assays show a 2.3-fold increase in anti-inflammatory potency relative to the parent compound .

Q. What crystallographic challenges are associated with this compound, and how are they mitigated?

Challenges include poor crystal growth due to flexible acetic acid side chains. Solutions involve:

Eigenschaften

IUPAC Name |

2-(5-ethyl-2-methyl-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHPIUXYDSGZFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.